3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often involve large-scale cycloaddition reactions using nitrile oxides and unsaturated compounds. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Conducted in acidic or basic conditions, often at elevated temperatures.
Reduction: Typically performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, widely used in medicinal chemistry.
2,1-Benzisoxazole: Known for its biological activity and therapeutic potential.
Nitroisoxazole: Studied for its antimicrobial and anticancer properties.
Uniqueness
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-pentan-3-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H16N2O/c1-3-7(4-2)9-8-5-6-11-10(8)13-12-9/h7,11H,3-6H2,1-2H3 |
InChI Key |
IFVIZNNNUFBXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NOC2=C1CCN2 |
Origin of Product |
United States |
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